3-butoxy-N-(sec-butyl)benzamide
Description
3-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a 3-butoxy substituent on the benzene ring and an N-(sec-butyl) group on the amide nitrogen. Benzamides are a versatile class of compounds with diverse applications in medicinal chemistry and materials science, often serving as enzyme inhibitors, directing groups in catalysis, or structural motifs in drug design .
- Metal-catalyzed reactions: The butoxy group may act as a directing moiety, similar to N,O-bidentate groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Enzyme inhibition: Analogous benzamides exhibit activity against glucokinase (GK), tubulin, and histone acetyltransferases (HATs) .
For this compound, a similar route using 3-butoxybenzoic acid or its chloride is plausible.
Spectroscopic Data: For N-(sec-butyl)benzamide, 13C NMR signals include δ 166.2 (amide carbonyl) and δ 59.1 (sec-butyl CH), with ESI+ mass spectrometry confirming a molecular ion at m/z 238.1588 . The 3-butoxy substituent in the target compound would introduce additional signals near δ 60–70 (butoxy CH2) and δ 10–15 (terminal CH3) in NMR.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butan-2-yl-3-butoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-10-18-14-9-7-8-13(11-14)15(17)16-12(3)5-2/h7-9,11-12H,4-6,10H2,1-3H3,(H,16,17) |
InChI Key |
WTOPINWXNFCLTP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
Key Observations :
Structural Insights :
- This compound : The butoxy group’s electron-donating nature may stabilize resonance structures of the benzamide core, affecting reactivity in further derivatization.
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